![molecular formula C13H12F3N3O2 B2591024 ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate CAS No. 1955553-74-8](/img/structure/B2591024.png)
ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
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Description
Synthesis Analysis
The synthetic pathways leading to this compound involve the incorporation of an ethyl ester group, an amino group, and a trifluoromethyl (CF3) group onto a pyrazole ring. Detailed synthetic methods and reaction conditions are documented in the literature .
Molecular Structure Analysis
Chemical Reactions Analysis
Scientific Research Applications
Synthesis and Structural Analysis
- Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate has been synthesized through various methods, demonstrating its reactivity for further chemical modifications. For instance, its unique reactivity was exploited in the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, leading to novel fluorescent molecules and potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors (Wu et al., 2006).
- The compound has also been used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, demonstrating its versatility in organic synthesis (Lebedˈ et al., 2012).
Crystal Structure and Physical Properties
- The crystal structure and physical properties of derivatives of ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate have been extensively studied, revealing insights into their molecular geometry and interaction capabilities. For example, the crystal structure of ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate and its derivatives have been determined using X-ray diffraction methods, providing detailed insights into their molecular conformation and stability mechanisms (B. Kumar et al., 2018).
Potential Industrial Applications
- Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate derivatives have shown promise in industrial applications, such as corrosion inhibition. Studies have demonstrated their effectiveness in protecting metals, which is critical for industrial processes like pickling (Dohare et al., 2017).
properties
IUPAC Name |
ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-2-21-12(20)10-7-18-19(11(10)17)9-5-3-4-8(6-9)13(14,15)16/h3-7H,2,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYUCFMSMACGNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate |
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